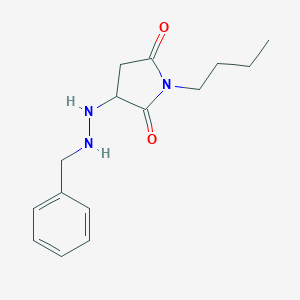
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole, also known as PBTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBTP is a triazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to have insecticidal properties and has been used as a pesticide to control pests in crops. In medicine, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been studied for its potential anticancer properties and has been found to inhibit the growth of cancer cells in vitro. In materials science, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Wirkmechanismus
The mechanism of action of 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole is not fully understood, but it is believed to act through the inhibition of certain enzymes or proteins in the target organism or cell. In insects, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to inhibit acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. In cancer cells, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to inhibit the activity of certain proteins that are involved in cell growth and division.
Biochemical and Physiological Effects:
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to have various biochemical and physiological effects, depending on the target organism or cell. In insects, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to cause paralysis and death by inhibiting the nervous system. In cancer cells, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to inhibit cell growth and induce apoptosis, or programmed cell death. In addition, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to have low toxicity in mammalian cells, making it a potential candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has several advantages for lab experiments, including its ease of synthesis, low toxicity in mammalian cells, and potential applications in various fields. However, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to use in certain experiments. In addition, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has not been extensively studied in vivo, and further research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for further research on 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole, including its potential applications in drug development, materials science, and agriculture. In drug development, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole could be further studied for its potential anticancer properties and used as a lead compound for the synthesis of new anticancer agents. In materials science, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole could be further studied as a ligand for the synthesis of metal complexes with potential catalytic applications. In agriculture, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole could be further studied for its insecticidal properties and used as a pesticide to control pests in crops. Further research is needed to fully understand the potential applications and limitations of 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole in these fields.
Conclusion:
In conclusion, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole can be synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has potential applications in drug development, materials science, and agriculture, and further research is needed to fully understand its potential applications and limitations in these fields.
Synthesemethoden
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole can be synthesized through various methods, including the reaction of 3-phenoxybenzyl chloride with potassium thioacetate to form 3-phenoxybenzylthioacetate, which is then reacted with propylhydrazine to form 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole. Another method involves the reaction of 3-phenoxybenzyl bromide with potassium thiocyanate, followed by the reaction with propylhydrazine to form 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole. These methods have been reported in scientific literature and have been used to synthesize 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole for research purposes.
Eigenschaften
Molekularformel |
C18H19N3OS |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-[(3-phenoxyphenyl)methylsulfanyl]-5-propyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3OS/c1-2-7-17-19-18(21-20-17)23-13-14-8-6-11-16(12-14)22-15-9-4-3-5-10-15/h3-6,8-12H,2,7,13H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
MWFORWRRQCOLCY-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NN1)SCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
CCCC1=NC(=NN1)SCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)


![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)